3-溴-5-环丙基-1,2,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

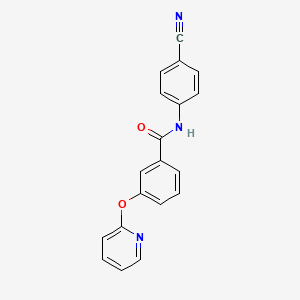

The compound "3-Bromo-5-cyclopropyl-1,2,4-thiadiazole" is a derivative of the 1,2,4-thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds that have been extensively studied due to their potential pharmacological properties, including fungicidal, anticancer, and antibacterial activities . The presence of a bromo and cyclopropyl group in the compound suggests that it may have unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of linear organic precursors. For instance, the synthesis of various thiadiazole-containing compounds has been achieved through the condensation of bioactive substructures, such as the reaction of 4-amino-1,2,4-triazole-5-thione with carboxylic acids and phosphorus oxychloride . Similarly, cyclopropane dicarboxylic acid derivatives have been used to synthesize new heterocyclic compounds, including those with thiadiazole moieties . These synthetic routes typically employ common laboratory techniques and are supported by characterization methods such as NMR, IR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the structural geometry, electronic properties, and potential applications of these compounds, such as in nonlinear optical (NLO) materials .

Chemical Reactions Analysis

Thiadiazoles exhibit a range of reactivities due to their ambident nucleophilic nature. They can undergo alkylation, acylation, and nitrosation reactions, leading to various thiadiazole derivatives and thiadiazolines . The presence of substituents like bromo or cyclopropyl groups can influence the reactivity and the type of chemical transformations that the thiadiazole core can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole can be inferred from related compounds. Thiadiazoles generally have significant polarizability and can form hydrogen bonds, which may affect their solubility and interaction with biological targets . The presence of a bromo substituent could enhance the compound's density and reactivity in electrophilic substitution reactions, while the cyclopropyl group might confer rigidity to the molecular structure, potentially affecting its biological activity .

Biological and Pharmacological Activities

Thiadiazoles are known for their wide range of biological activities. They have been reported to exhibit fungicidal properties, with some derivatives showing growth inhibition against various fungi . In the field of cancer research, thiadiazole derivatives have been evaluated for their anticancer activity, with some showing selectivity towards leukemic cancer cell lines . Additionally, they have been found to induce apoptosis in human myeloid leukemia cells, mediated by caspase-3 activation . The pharmacological profile of thiadiazoles includes actions as diuretics, antibacterials, antifungals, and antitubercular agents, among others .

科学研究应用

药物化学与药物发现

在药物化学领域,科学家研究着3-溴-5-环丙基-1,2,4-噻二唑衍生物的生物活性。这些衍生物可能展现出有希望的药理特性,例如抗炎作用。 研究人员正在探索它们作为先导化合物开发针对特定疾病的新药的潜力 。需要进一步的研究来了解其作用机制并优化其疗效。

安全和危害

The safety data sheet for a similar compound, “2-bromo-5-cyclopropyl-1,3,4-thiadiazole”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

It’s worth noting that compounds with a similar thiadiazole structure have been found to interact with various biological targets . For instance, some indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways . For example, some indole derivatives have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been shown to have a range of effects at the molecular and cellular level .

Action Environment

It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .

生化分析

Biochemical Properties

It is known that thiadiazole derivatives, which include 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, have the ability to cross cellular membranes and interact strongly with biological targets . This allows them to exert a broad spectrum of biological activities .

Cellular Effects

It is known that thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Molecular Mechanism

It is known that thiadiazole derivatives can interact with various biomolecules

属性

IUPAC Name |

3-bromo-5-cyclopropyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKIHZJKVIGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)